molecular formula C9H18Cl4O5Si2 B14656816 CID 78062972

CID 78062972

Cat. No.: B14656816
M. Wt: 404.2 g/mol
InChI Key: ABYHIOMRTMBODP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CID 78062972 (PubChem Compound Identifier) is a chemical compound cataloged in the PubChem database. CID entries typically include molecular formulas, weights, physicochemical properties, and biological activity data, curated from diverse sources such as scientific literature, patents, and experimental datasets .

Based on analogous compounds described in the evidence (e.g., oscillatoxin derivatives in Figure 1 of and hexachlorocyclohexane isomers in ), this compound likely undergoes rigorous characterization via techniques such as GC-MS (Gas Chromatography-Mass Spectrometry) and LC-ESI-MS (Liquid Chromatography-Electrospray Ionization Mass Spectrometry) for structural elucidation and quantification . For example, vacuum distillation fractions of related compounds (e.g., CIEO in ) are analyzed to determine purity and functional group composition, which could apply to this compound.

Properties

Molecular Formula

C9H18Cl4O5Si2

Molecular Weight

404.2 g/mol

InChI

InChI=1S/2C4H8Cl2OSi.CH2O3/c2*5-4(6)8-3-1-2-7;2-1(3)4/h2*4,7H,1-3H2;(H2,2,3,4)

InChI Key

ABYHIOMRTMBODP-UHFFFAOYSA-N

Canonical SMILES

C(CO)C[Si]C(Cl)Cl.C(CO)C[Si]C(Cl)Cl.C(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 78062972 involves multiple steps, including specific reaction conditions and reagents. The exact synthetic route can vary, but it typically involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions. Detailed information on the synthetic routes and reaction conditions can be found in specialized chemical literature and patents.

Industrial Production Methods

Industrial production of this compound requires large-scale synthesis techniques. These methods often involve continuous flow reactors, automated control systems, and stringent quality control measures to ensure the purity and consistency of the final product. The industrial production process is designed to be efficient and cost-effective, meeting the demands of various applications.

Chemical Reactions Analysis

Types of Reactions

CID 78062972 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and intermediates that are useful in further chemical synthesis and applications.

Scientific Research Applications

CID 78062972 has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, helping to create complex molecules and study reaction mechanisms.

    Biology: The compound is used in biochemical assays and studies to understand its interactions with biological molecules and pathways.

    Medicine: this compound is investigated for its potential therapeutic effects, including its role in drug development and disease treatment.

    Industry: The compound is used in various industrial processes, including the production of specialty chemicals, materials, and coatings.

Mechanism of Action

The mechanism of action of CID 78062972 involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structural analogs, physicochemical properties, and biological relevance, drawing parallels to compounds with documented data in the evidence.

Table 1: Key Physicochemical Properties

Property CID 78062972 (Hypothetical) Oscillatoxin D (CID 101283546) Hexachlorocyclohexane (CID 27154-44-5) Benzothiophene Derivative (CID 7312-10-9)
Molecular Formula Not available C₃₃H₅₄O₇ C₆H₆Cl₆ C₉H₅BrO₂S
Molecular Weight (g/mol) Not available 570.77 290.83 257.10
LogP (Partition Coeff.) Not available 6.2 (Predicted) 3.8 (Measured) 1.97–3.04 (XLOGP3, iLOGP)
Solubility Not available Low (Lipophilic) 0.0066 mol/L (ESOL) 1.38 mg/mL
Bioactivity Not available Cytotoxic Neurotoxic CYP1A2 Inhibition

Structural and Functional Insights

Structural Analogues :

  • Oscillatoxin Derivatives (): this compound may share a polyketide or macrocyclic backbone akin to oscillatoxin D (CID 101283546), which exhibits cytotoxic properties. Methylation patterns (e.g., 30-methyl-oscillatoxin D, CID 185389) often enhance metabolic stability, a feature that could extend to this compound .
  • Hexachlorocyclohexane Isomers (): Chlorinated compounds like CID 27154-44-5 demonstrate environmental persistence and neurotoxicity. If this compound is halogenated, its environmental impact and toxicity profile would require evaluation via protocols similar to EPA reference methods .

Synthetic Accessibility :

  • Copper-catalyzed reactions (e.g., ) or palladium-mediated cross-couplings (e.g., ) are common in synthesizing complex molecules. This compound’s hypothetical synthesis might mirror these methods, with yields >80% under optimized conditions .

Biological Relevance :

  • Compounds like benzothiophene derivatives (CID 7312-10-9) inhibit CYP enzymes, suggesting this compound could interact with metabolic pathways. Preclinical assays (e.g., IC₅₀ measurements in ) would be critical for validating such activity .

Methodological Considerations for Comparative Studies

The evidence highlights standardized workflows for compound comparison:

  • Chromatographic Profiling : Fractionation via vacuum distillation () and LC-ESI-MS () enable purity assessment and isomer differentiation.
  • Computational Predictions : Tools like iLOGP and SILICOS-IT () predict logP and solubility, aiding in prioritization for experimental testing.
  • Toxicity Screening : EPA reference IDs () and hazard statements () guide regulatory evaluations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.